3-Cycloocten-1-one

Description

Significance and Contextualization within Cyclic Ketone Chemistry

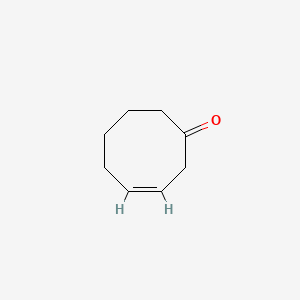

3-Cycloocten-1-one is an organic compound classified as a cycloalkenone. Its structure consists of an eight-carbon ring containing a ketone functional group and a carbon-carbon double bond. ontosight.ai This medium-sized ring structure imparts unique chemical properties and conformational flexibility, making it a valuable building block in organic synthesis.

The significance of 3-cycloocten-one lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The presence of both a ketone and a double bond allows for a variety of chemical transformations. The ketone can undergo nucleophilic addition, reduction to an alcohol, or oxidation, while the double bond can participate in reactions such as epoxidation, hydrogenation, and cycloadditions. This dual reactivity makes it a key component in the construction of intricate molecular architectures, including those found in natural products and biologically active compounds. mdpi.com

Within the broader context of cyclic ketone chemistry, 3-cycloocten-1-one is a notable example of an eight-membered carbocycle. The synthesis of medium-sized rings, such as cyclooctane (B165968) derivatives, has historically presented challenges to chemists. pku.edu.cn However, the development of new synthetic methodologies, including transition-metal-catalyzed cycloadditions, has provided efficient pathways to these structures. pku.edu.cn For instance, rhodium-catalyzed [5 + 2 + 1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide have emerged as a powerful method for constructing cyclooctenone skeletons. pku.edu.cn

The properties and reactivity of 3-cycloocten-1-one can be compared to other cyclic ketones, as detailed in the table below.

| Property | 3-Cycloocten-1-one | Cyclohexenone | Cyclooctanone (B32682) |

| Molecular Formula | C8H12O ontosight.ai | C6H8O | C8H14O |

| Molecular Weight | 124.18 g/mol ontosight.ai | 96.13 g/mol | 126.22 g/mol |

| Key Structural Features | 8-membered ring, 1 C=C double bond, 1 C=O group ontosight.ai | 6-membered ring, 1 C=C double bond, 1 C=O group | 8-membered ring, no C=C double bond, 1 C=O group |

| Reactivity | Influenced by the flexible 8-membered ring and the conjugated enone system. | Reactivity is influenced by the smaller, more rigid ring structure. | Lacks the reactivity associated with the C=C double bond. |

Historical Perspective on the Study of 3-Cycloocten-1-one and Related Structures

The development of radical chemistry, starting in the late 1970s, provided new avenues for the formation of carbon-carbon bonds and the construction of complex cyclic systems. nih.gov However, a major breakthrough in the synthesis of cyclooctenones came with the advent of transition-metal-catalyzed cycloaddition reactions. pku.edu.cn These methods offer high efficiency and stereocontrol, making the synthesis of complex eight-membered carbocycles more accessible. pku.edu.cn

A notable modern approach to synthesizing cyclooctenone derivatives involves the Wacker-Tsuji oxidation. A 2011 study reported a large-scale synthesis of 1,3-cyclooctanedione, a precursor to difluorinated cyclooctyne (B158145) used in copper-free click chemistry. nih.govcoledeforest.com This synthesis started from the inexpensive and readily available cyclooctanone and involved the introduction of an α,β-carbon-carbon double bond to form an enone intermediate. coledeforest.com

The table below summarizes some key milestones in the synthesis of cyclooctene-related structures.

| Year | Development | Significance |

| 1946 | First synthesis of dibenzo[a,e]cyclooctene (B1599389) reported by Fieser et al. orgsyn.org | An early example of the synthesis of an eight-membered ring system, highlighting the challenges of the time. orgsyn.org |

| Late 1970s | Development of the mercury hydride method for radical generation by Bernd Giese. nih.gov | Opened new possibilities for carbon-carbon bond formation in complex molecule synthesis. nih.gov |

| 2011 | A mild, large-scale synthesis of 1,3-cyclooctanedione was reported. nih.govcoledeforest.com | This demonstrated the first successful application of the Wacker-Tsuji oxidation to form a cyclic 1,3-dione, providing access to important building blocks for bioorthogonal chemistry. nih.govcoledeforest.com |

| 2015 | An account of the design and development of rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO was published. pku.edu.cn | This reaction provides an efficient and practical way to construct bi- and tricyclic cyclooctenones and has been applied in the total synthesis of natural products. pku.edu.cn |

Structure

3D Structure

Properties

CAS No. |

4734-90-1 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(3Z)-cyclooct-3-en-1-one |

InChI |

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h2,4H,1,3,5-7H2/b4-2- |

InChI Key |

GYVYFOJMRQAKGY-RQOWECAXSA-N |

Isomeric SMILES |

C1CCC(=O)C/C=C\C1 |

Canonical SMILES |

C1CCC(=O)CC=CC1 |

Origin of Product |

United States |

Methodologies for the Synthesis of 3 Cycloocten 1 One

De Novo Synthetic Routes to the 3-Cycloocten-1-one Core

De novo strategies involve the formation of the eight-membered ring from acyclic precursors. These methods are often elegant and provide a high degree of flexibility in introducing substituents. Key among these are ring-closing metathesis, various intramolecular cyclization reactions, and transition-metal-catalyzed approaches.

Ring-Closing Metathesis Approaches in 3-Cycloocten-1-one Synthesis

Ring-closing metathesis (RCM) has become a powerful tool for the formation of various ring sizes, including challenging medium-sized rings. wikipedia.orgorganic-chemistry.org The reaction utilizes transition-metal catalysts, most notably ruthenium-based complexes developed by Grubbs, to facilitate the intramolecular coupling of two terminal alkenes with the concurrent extrusion of ethylene (B1197577). wikipedia.orgnih.gov For the synthesis of a 3-cycloocten-1-one core, a suitable acyclic precursor would be an undec-1-en-8-one derivative, where the terminal double bonds at the 1 and 10 positions would undergo cyclization.

The success of RCM for forming eight-membered rings is highly dependent on reaction conditions and the nature of the substrate. nih.gov First and second-generation Grubbs catalysts are commonly employed. nih.govbeilstein-journals.org However, the formation of eight-membered rings via RCM can be less efficient than for five- or six-membered rings, often resulting in lower yields. nih.gov Challenges include competing oligomerization or polymerization reactions, which can be mitigated by using high dilution conditions. wikipedia.org Another significant challenge is controlling the stereochemistry of the newly formed double bond, with both E and Z isomers being possible. wikipedia.orgthieme-connect.de The formation of the thermodynamically favored E-isomer is common, but specific catalyst selection and substrate design can influence this outcome. wikipedia.org For instance, the synthesis of a 13-membered ring in the total synthesis of Manzamine resulted in the exclusive formation of the Z-isomer, while a subsequent RCM to form an 8-membered ring yielded the E-isomer. wikipedia.org

| Catalyst Type | Precursor Type | Key Challenges | Typical Yields for 8-Membered Rings |

|---|---|---|---|

| Grubbs I & II, Hoveyda-Grubbs Catalysts | Acyclic dienes (e.g., undec-1,10-diene derivatives) | Low yields, E/Z selectivity, competing oligomerization | Variable, often moderate (e.g., 14-60%) wikipedia.orgnih.gov |

Cyclization Reactions for Octenone Ring Formation, including Intramolecular Aldol (B89426) Reactions and their Challenges

Intramolecular cyclization reactions are a classical approach to ring formation. The intramolecular aldol reaction, in particular, is a powerful method for forming five- and six-membered rings from dicarbonyl precursors. wikipedia.orgchemistrysteps.comlibretexts.org In the context of 3-cycloocten-1-one synthesis, this would theoretically involve the cyclization of a 1,9-dicarbonyl compound.

However, the formation of eight-membered rings via intramolecular aldol condensation is notoriously difficult and generally not a preferred synthetic route. organicchemistrytutor.compearson.com The challenges are both kinetic and thermodynamic in nature. The rate of formation for medium-sized rings is significantly slower than for smaller, less strained rings, with the general order of ring formation rates being 5 > 6 > 3 > 7 > 4 > 8. libretexts.org The high activation energy required to achieve the necessary conformation for cyclization of an eight-membered ring is a major kinetic barrier.

From a thermodynamic standpoint, eight-membered rings suffer from significant transannular and torsional strain, making them less stable than their five- and six-membered counterparts. libretexts.org Since the aldol reaction is a reversible process, the equilibrium often favors the acyclic dicarbonyl starting material over the strained eight-membered ring product. libretexts.org Consequently, attempts to form eight-membered rings via this method often result in very low yields or failure to produce the desired product, with alternative reaction pathways such as intermolecular condensation or the formation of more stable smaller rings being favored. organicchemistrytutor.comrsc.orgresearchgate.net

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis offers a versatile platform for the construction of carbocyclic frameworks. nih.gov The intramolecular Heck reaction, a palladium-catalyzed coupling of an organohalide with an alkene within the same molecule, is a prominent strategy for ring formation. wikipedia.orgorganic-chemistry.orglibretexts.org To synthesize a 3-cycloocten-1-one core, a suitable acyclic precursor would possess a vinyl or aryl halide at one end and an appropriately positioned alkene tethered to a ketone functionality. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the cyclized product and regenerate the catalyst. libretexts.org

The efficiency and regioselectivity of the intramolecular Heck reaction can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. researchgate.net While highly effective for 5- and 6-membered rings, the formation of 8-membered rings can be more challenging, though examples exist in the literature. For instance, palladium-catalyzed cyclization of 1,5-cyclooctadiene (B75094) with water can yield 4-cycloocten-1-one. acs.org The success of these reactions often depends on carefully designed substrates that favor the desired cyclization pathway over competing side reactions.

| Reaction Type | Catalyst System (Example) | Precursor Type | Key Features |

|---|---|---|---|

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Acyclic chain with a vinyl/aryl halide and an alkene | Forms C-C bond via organopalladium intermediates. wikipedia.orgnih.gov |

| Alkene Functionalization | PdCl₂ | 1,5-Cyclooctadiene | Direct formation of a cyclooctenone derivative. acs.org |

Gold-Catalyzed Cyclization Approaches for Medium-Sized Rings

Homogeneous gold catalysis has emerged as a powerful tool for activating carbon-carbon multiple bonds towards nucleophilic attack, enabling a variety of complex cyclization and rearrangement reactions. beilstein-journals.orgorganic-chemistry.org The carbophilic nature of gold catalysts, typically Au(I) or Au(III) complexes, allows for the cycloisomerization of enynes or alkynyl ketones to form cyclic structures. rsc.orgorganic-chemistry.org

For the synthesis of a 3-cycloocten-1-one skeleton, a potential strategy involves the gold-catalyzed cyclization of an appropriately substituted alkynyl ketone. The gold catalyst would activate the alkyne, making it susceptible to intramolecular attack by a tethered nucleophile, such as an enol or an alkene. For example, gold-catalyzed tandem reactions involving heteroenyne metathesis and Nazarov cyclization of 1,3-enynyl ketones have been used to prepare fused enones. beilstein-journals.org While the direct synthesis of 3-cycloocten-1-one via this method is not extensively documented, the principles of gold catalysis suggest its applicability. The reaction pathway and product outcome are highly dependent on the substrate structure and the specific gold catalyst and ligands employed. researchgate.net

Vinyl Carbocation Intermediates in Medium-Sized Ring Synthesis

A more recent and innovative approach to medium-sized rings involves the generation and intramolecular trapping of vinyl carbocation intermediates. acs.orgnih.gov This method has proven effective for the formation of 8- and 9-membered rings, which are typically challenging to access. acs.org The strategy relies on the ionization of vinyl tosylates using a Lewis acidic system, such as a lithium cation-weakly coordinating anion (Li-WCA) salt, to generate a reactive vinyl carbocation. acs.orgnih.gov

This highly electrophilic intermediate can then undergo an intramolecular Friedel-Crafts reaction with a tethered aryl nucleophile to forge the medium-sized ring. acs.org This methodology provides a complementary approach to traditional methods like Friedel-Crafts acylation, which are less effective for forming larger rings. nih.gov The reaction conditions, including the choice of catalyst and solvent, are critical for achieving good yields. For example, using lithium tetrakis(pentafluorophenyl)borate (B1229283) in 1,2-dichlorobenzene (B45396) at elevated temperatures has been shown to be effective. acs.org This approach has been successfully applied to synthesize various 8-membered heterocyclic and carbocyclic systems. acs.org

| Methodology | Precursor | Catalyst/Reagent | Key Intermediate | Yield (8-membered ring) |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts | Vinyl Tosylate | [Li]⁺[B(C₆F₅)₄]⁻ | Vinyl Carbocation | Moderate (e.g., 40-66%) acs.orgnih.gov |

Functional Group Transformations to Yield 3-Cycloocten-1-one

An alternative to de novo ring construction is the modification of a pre-existing eight-membered ring through functional group transformations. These methods can be more straightforward if a suitable cyclooctane (B165968) or cyclooctene (B146475) derivative is readily available.

One of the most direct routes is the oxidation of the corresponding alcohol, cyclooct-3-en-1-ol. nih.gov A wide array of standard oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), Swern oxidation, or Dess-Martin periodinane. The choice of reagent depends on the presence of other sensitive functional groups in the molecule. This approach is highly effective, provided that the precursor alcohol can be synthesized efficiently.

Another powerful strategy is the dehydrogenation of a saturated cyclooctanone (B32682) ring to introduce the α,β-unsaturation. Modern catalytic methods offer advantages over classical stoichiometric approaches. For instance, palladium-catalyzed aerobic dehydrogenation provides a direct and atom-economical route to cyclic enones. nih.gov A catalyst system such as Pd(DMSO)₂(TFA)₂ with oxygen as the terminal oxidant can selectively convert a cyclic ketone to its corresponding enone. nih.gov This method avoids the use of stoichiometric and often hazardous reagents like selenium dioxide or halogenating agents followed by elimination. The regioselectivity of the dehydrogenation can be a crucial factor, especially with substituted cyclooctanones. nih.gov

| Transformation | Starting Material | Reagent/Catalyst System (Example) | Key Advantage |

|---|---|---|---|

| Oxidation | Cyclooct-3-en-1-ol nih.gov | Pyridinium chlorochromate (PCC) | Direct and high-yielding conversion. |

| Catalytic Dehydrogenation | Cyclooctanone google.com | Pd(DMSO)₂(TFA)₂ / O₂ | Atom-economical and avoids stoichiometric oxidants. nih.gov |

Oxidation of Precursor Alcohols and Alkenes, such as Cyclooctanol (B1193912) and Cyclooctene

The synthesis of cyclic ketones often involves the oxidation of corresponding precursor molecules like alcohols and alkenes. For 3-Cycloocten-1-one, this can be conceptually approached through the oxidation of related cyclooctene derivatives. For instance, the allylic oxidation of cyclooctene would be a direct route. While specific examples detailing the direct, high-yield synthesis of 3-Cycloocten-1-one from cyclooctene via allylic oxidation are not extensively documented in the provided context, the oxidation of alkenes is a fundamental transformation in organic chemistry. Reagents such as chromium trioxide or selenium dioxide are classic choices for such transformations.

Another potential precursor is cyclooct-2-en-1-ol. The oxidation of this secondary alcohol would directly yield the target ketone, 3-Cycloocten-1-one. Standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation protocol could be employed for this purpose.

Furthermore, the epoxidation of cyclooctene yields cyclooctene oxide. dtic.mil Solvolysis of cyclooctene oxide can lead to rearrangements and the formation of various cyclooctanediols. dtic.mil Subsequent oxidation of a suitable diol intermediate could potentially provide a pathway to a cyclooctanedione, which might then be selectively modified to introduce the double bond, although this represents a more circuitous route. For example, sodium perborate (B1237305) has been used to oxidize cyclooctene to its corresponding epoxide in good yields under mild conditions. researchgate.net

Selective Hydrogenation/Dehydrogenation Pathways

Selective hydrogenation provides a method to synthesize unsaturated ketones from more unsaturated precursors. For example, the synthesis of 3-Cycloocten-1-one could be achieved by the selective hydrogenation of a cyclooctadienone, such as 2,7-cyclooctadienone. This requires a catalyst that can reduce one double bond while leaving the other and the carbonyl group intact. The success of such a reaction is highly dependent on the choice of catalyst and reaction conditions. Palladium on carbon (Pd/C) is a common hydrogenation catalyst, and its activity can sometimes be modulated to achieve selectivity. nih.gov

Conversely, dehydrogenation pathways can be employed to introduce unsaturation into a saturated ring system. Transition metal pincer complexes, for instance, have been shown to be robust catalysts for the dehydrogenation of alkanes at high temperatures. wikipedia.org An iridium pincer complex has been reported to catalyze the dehydrogenation of cyclooctane. wikipedia.org A similar strategy could be envisioned starting from cyclooctanone, using a catalyst that facilitates the selective introduction of a double bond at the 3-position. This process, known as dehydrogenative C-C bond formation, is a key strategy in modern synthesis. rsc.org

Stereocontrolled Synthesis of Chiral 3-Cycloocten-1-one Derivatives

The synthesis of specific enantiomers of 3-Cycloocten-1-one derivatives is of significant interest, as biological activity is often confined to a single stereoisomer. Stereocontrolled methods utilize chiral information to direct the formation of a desired stereocenter.

Asymmetric Catalysis in 3-Cycloocten-1-one Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This approach is highly efficient and is a cornerstone of modern organic synthesis. For the synthesis of chiral cycloalkenone derivatives, palladium catalysis has been successfully employed. nih.gov For example, the palladium-catalyzed oxidative desymmetrization of meso dibenzoates can produce γ-benzoyloxy cycloalkenones with excellent enantioselectivity. nih.gov This type of strategy could be adapted to create chiral precursors for 3-Cycloocten-1-one. The use of organocatalysts, such as quinine-thiourea derivatives, has also proven effective in creating complex chiral molecules through tandem reactions. nih.gov

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis.

Common chiral auxiliaries include oxazolidinones, which can be used to direct stereoselective aldol reactions, alkylations, and Diels-Alder reactions. Camphorsultam is another effective auxiliary, particularly in Michael additions and Claisen rearrangements. wikipedia.org For the synthesis of a chiral 3-Cycloocten-1-one derivative, one could envision attaching a chiral auxiliary to a suitable precursor, performing a ring-closing or functionalization reaction that sets the desired stereochemistry, and then cleaving the auxiliary. The choice of auxiliary is critical, as it must effectively shield one face of the reactive intermediate to ensure high diastereoselectivity. wikipedia.org

Enantioselective Formation of Eight-Membered Rings from Alkenyl Fischer Carbene Complexes and Ketone Enolates

A sophisticated method for the enantioselective synthesis of eight-membered carbocycles involves a one-pot procedure using alkenyl Fischer carbene complexes. acs.orgacs.orgnih.gov This approach allows for the construction of complex molecules with high stereoselectivity from simple, readily available substrates. acs.org The strategy involves the coupling of three components: an alkenyl Fischer carbene complex, a ketone enolate, and allyl lithium, and can create up to five new stereogenic centers. acs.orgnih.gov

The reaction proceeds through a proposed tricyclic intermediate formed from the carbene complex and a ketone enolate. acs.orgacs.org This is followed by a selective cyclopropane (B1198618) ring expansion to yield the eight-membered ring. acs.org Enantioselectivity is achieved through two main approaches:

Using a chiral auxiliary on the carbene complex : An alkenyl boroxycarbene complex derived from (-)-chlorodiisopinocampheylborane can be used. acs.org

Using a chiral ketone enolate : This approach allows for the efficient one-pot synthesis of eight-membered rings with high enantiomeric excess (ee). acs.org

Researchers have demonstrated improvements in both yield and enantioselectivity by using (-)-sparteine (B7772259) as a cosolvent in the reaction. acs.org Although the enantioselectivity was moderate in some initial studies, this work represents the first example of an enantioselective reaction using a dialkylborane as a chiral auxiliary on a Fischer carbene complex. acs.orgacs.org

| Cosolvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| None | 45 | 40 |

| (-)-sparteine | 55 | 55 |

Data derived from research on the enantioselective formation of eight-membered rings from alkenyl Fischer carbene complexes. acs.org

Green Chemistry Principles in 3-Cycloocten-1-one Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commsu.edu The twelve principles of green chemistry provide a framework for achieving sustainability at the molecular level. acs.orgedu.krd

Applying these principles to the synthesis of 3-Cycloocten-1-one can lead to more environmentally benign processes:

Prevention : It is better to prevent waste than to treat it after it has been created. sigmaaldrich.comvapourtec.com This principle favors reaction pathways with high yields and minimal byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org Catalytic hydrogenation, for example, can have 100% atom economy in principle. acs.org

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little or no toxicity. sigmaaldrich.commsu.edu This involves choosing safer reagents and solvents. For example, using sodium perborate as an oxidant is preferable to heavy-metal-based oxidants like chromium. researchgate.net

Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.orgedu.krd The use of asymmetric catalysis or pincer complexes for dehydrogenation aligns with this principle by reducing waste, as the catalyst is used in small amounts and can be recycled. wikipedia.orgedu.krd

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. sigmaaldrich.comacs.org One-pot syntheses, like the Fischer carbene method, are advantageous as they reduce the number of separate purification steps. acs.orgacs.org

Design for Energy Efficiency : Energy requirements should be minimized. sigmaaldrich.comacs.org Synthetic methods should ideally be conducted at ambient temperature and pressure. sigmaaldrich.com Photochemical reactions, which use light to activate molecules, can often be performed under mild conditions. vapourtec.com

By integrating these principles, the synthesis of 3-Cycloocten-1-one can be made more efficient, safer, and more sustainable.

Solvent-Free and Water-Mediated Methodologies

Solvent-Free Reactions: Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the need for organic solvents, which are often volatile, toxic, and contribute to chemical waste. mdpi.com Performing reactions in the absence of a solvent can lead to reduced reaction times, simplified purification processes, and a lower environmental footprint. mdpi.comsemanticscholar.org This approach is particularly effective for reactions that experience a volume contraction, such as cycloadditions. mdpi.com While specific documented applications of solvent-free conditions for the synthesis of 3-Cycloocten-1-one are not readily available, the principles are broadly applicable in organic synthesis. For instance, solvent-free 1,3-dipolar cycloadditions have been successfully used to produce glycomimetics, demonstrating shorter reaction times and comparable yields to traditional solvent-based methods. mdpi.com

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. Water-mediated synthesis is increasingly utilized for various organic transformations. rsc.org Aqueous Wittig reactions, for example, have proven effective for a range of aldehydes, proceeding smoothly even if the reactants have poor water solubility. mdpi.com These reactions are often catalyst-free and can achieve high stereoselectivity, minimizing environmental impact by avoiding organic solvents. mdpi.com Three-component reactions to form 1,4-diketones have also been successfully performed under aqueous, catalyst-free conditions. rsc.org Although direct application to 3-Cycloocten-1-one synthesis is not specified in available research, these examples highlight the potential of water as a medium for related organic syntheses.

| Parameter | Traditional Organic Solvents | Solvent-Free (Neat) | Water-Mediated |

|---|---|---|---|

| Environmental Impact | High (toxicity, VOCs, waste) | Minimal | Low |

| Reaction Time | Variable | Often Reduced | Variable, can be rapid |

| Purification | Often requires extensive chromatography | Simplified, less waste | Often simplified by extraction or filtration |

| Cost | High (solvent purchase and disposal) | Low | Very Low |

Atom-Economy Considerations in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. This principle encourages the design of synthetic routes that favor addition and cycloaddition reactions over substitutions and eliminations, which inherently generate waste.

When designing a synthesis for 3-Cycloocten-1-one, maximizing atom economy would involve selecting starting materials and reaction pathways that incorporate the maximum number of atoms into the final cyclooctenone ring structure. For example, a hypothetical synthesis involving a [4+4] cycloaddition would be highly atom-economical. While specific high-atom-economy syntheses for 3-Cycloocten-1-one are not detailed in the provided literature, the Claisen rearrangement, a type of mdpi.commdpi.com-sigmatropic rearrangement, is an example of a powerful, atom-economical carbon-carbon bond-forming reaction used in the synthesis of complex natural products. nih.gov

| Reaction Type | General Scheme | % Atom Economy | Notes |

|---|---|---|---|

| Addition | A + B → C | 100% | All atoms from reactants are in the product. |

| Rearrangement | A → B | 100% | Atoms are rearranged within the molecule. |

| Substitution | A-B + C → A-C + B | <100% | Byproduct 'B' is generated. |

| Elimination | A → B + C | <100% | Byproduct 'C' is generated. |

Microwave-Assisted and Ultrasonication Methods

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. anton-paar.com Unlike conventional heating, which relies on conduction and convection, microwave heating is based on the interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This technique can dramatically reduce reaction times from hours or days to minutes, often improving yields and product purity. semanticscholar.organton-paar.combiotage.co.jp Microwave reactors that operate at a frequency of 2.45 GHz are commonly used for a wide range of organic transformations, including the one-pot synthesis of heterocyclic compounds like pyrazolo[1,5-a] mdpi.comCurrent time information in Cheshire East, GB.nih.govtriazines. anton-paar.comnih.gov While a specific protocol for the microwave-assisted synthesis of 3-Cycloocten-1-one is not detailed, the benefits of this technology have been demonstrated in the synthesis of related cyclooctene derivatives, such as the lipase-catalyzed kinetic resolution of (Z)-cyclooct-5-ene-1,2-diol, where microwave irradiation enhanced enzyme activity compared to classical heating. mdpi.com

Ultrasonication Methods: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. asianpubs.org The phenomenon responsible for these effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. unimelb.edu.au This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating chemical transformations. unimelb.edu.au Ultrasound has been successfully applied to a variety of synthetic processes, including oxidation, C-N bond formation, and multi-component reactions. nih.gov For example, ultrasound-assisted methods have been used to synthesize dihydroquinolines and dihydropyrano[2,3-c]pyrazole derivatives in water, achieving higher yields in significantly shorter times compared to silent conditions. mdpi.com This green methodology reduces energy consumption and often allows reactions to proceed at lower temperatures, minimizing side product formation. asianpubs.org

| Parameter | Conventional Heating | Microwave Irradiation | Ultrasonication |

|---|---|---|---|

| Heating Mechanism | Conduction/Convection | Dielectric Heating (Dipolar Polarization) | Acoustic Cavitation |

| Reaction Time | Hours to Days | Minutes to Hours | Minutes to Hours |

| Energy Efficiency | Low | High | High |

| Temperature Profile | Temperature gradient | Uniform/Rapid heating | Localized hot spots, bulk temp can be low |

| Common Applications | General synthesis | One-pot synthesis, cycloadditions, heterocycles | Multi-component reactions, oxidation, bond formation |

Chemical Reactivity and Mechanistic Studies of 3 Cycloocten 1 One

Nucleophilic Additions to the Carbonyl Group of 3-Cycloocten-1-one

The carbonyl group in 3-cycloocten-1-one is a key site for nucleophilic attack. Various nucleophiles can add to the electrophilic carbonyl carbon, leading to the formation of new carbon-carbon bonds and functional group transformations.

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily add to the carbonyl group of ketones like 3-cycloocten-1-one. libretexts.orgdalalinstitute.com This reaction is a fundamental method for forming tertiary alcohols. leah4sci.com The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org This addition leads to the formation of a magnesium or lithium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. masterorganicchemistry.com

Due to the high reactivity of these organometallic reagents, they must be handled under anhydrous conditions, as they readily react with water. libretexts.orgacs.org The choice of solvent is also crucial; ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used for Grignard reactions because they stabilize the reagent. libretexts.org For organolithium reagents, hydrocarbon solvents like pentane (B18724) or hexane (B92381) are common. mmcmodinagar.ac.in

With sterically hindered ketones, Grignard reagents may act as a base, causing deprotonation and forming an enolate, or they may reduce the carbonyl group. organic-chemistry.org Organolithium reagents are generally more reactive than Grignard reagents. mmcmodinagar.ac.in

Table 1: Examples of Organometallic Additions to Ketones

| Reagent Type | Carbonyl Compound | Product Type | Reference |

| Grignard Reagent | Aldehyde | Secondary Alcohol | leah4sci.com |

| Grignard Reagent | Ketone | Tertiary Alcohol | leah4sci.com |

| Organolithium Reagent | Aldehyde | Secondary Alcohol | masterorganicchemistry.com |

| Organolithium Reagent | Ketone | Tertiary Alcohol | masterorganicchemistry.com |

Enamine/Enolate Chemistry of 3-Cycloocten-1-one

The presence of α-hydrogens in 3-cycloocten-1-one allows for the formation of enolates and enamines, which are crucial nucleophilic intermediates in organic synthesis. wikipedia.orgmasterorganicchemistry.com

Enolate Chemistry: An enolate is formed by the deprotonation of a hydrogen atom on the carbon adjacent (alpha) to the carbonyl group. masterorganicchemistry.compitt.edu These anions are stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the oxygen atom. masterorganicchemistry.comlibretexts.org The formation of an enolate from a ketone requires a suitable base. bham.ac.uk Strong bases like lithium diisopropylamide (LDA) can completely convert a ketone to its enolate form. organicchemistrytutor.com

Once formed, the enolate of 3-cycloocten-1-one can act as a nucleophile, reacting with various electrophiles, most commonly at the carbon atom. masterorganicchemistry.com A key reaction of enolates is alkylation, where they react with alkyl halides in an SN2 fashion to form a new carbon-carbon bond at the α-position. masterorganicchemistry.comorganicchemistrytutor.com

Enamine Chemistry: Enamines are formed from the reaction of a ketone, such as 3-cycloocten-1-one, with a secondary amine (R₂NH). wikipedia.orgunizin.org This reaction is typically acid-catalyzed and involves the formation of an iminium ion intermediate. masterorganicchemistry.comunizin.org Enamines are nitrogen analogs of enols and are highly nucleophilic at the α-carbon due to the electron-donating nature of the nitrogen atom. wikipedia.orgmakingmolecules.com

Similar to enolates, enamines can be alkylated or acylated. wikipedia.org The resulting iminium ion is then hydrolyzed with aqueous acid to regenerate the ketone, now functionalized at the alpha position. makingmolecules.com The use of secondary amines like pyrrolidine (B122466) is common in enamine synthesis. makingmolecules.com

Electrophilic Reactions Involving the Alkene Moiety of 3-Cycloocten-1-one

The carbon-carbon double bond in 3-cycloocten-1-one is an electron-rich site, making it susceptible to attack by electrophiles. units.it

Halogenation and Hydrohalogenation Pathways

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of an alkene is a common electrophilic addition reaction. In the context of 3-cycloocten-1-one, this would lead to a dihalogenated cyclooctanone (B32682) derivative.

Hydrohalogenation: Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr, HCl) to the alkene. pressbooks.pub The reaction proceeds via an electrophilic attack by the hydrogen on the double bond, forming a carbocation intermediate. pressbooks.pubmasterorganicchemistry.com The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. pressbooks.pub For unsymmetrical alkenes, the regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. masterorganicchemistry.com In the case of 3-cycloocten-1-one, two different carbocations could potentially form, leading to a mixture of products.

Epoxidation and Dihydroxylation Reactions

Epoxidation: Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents to form an epoxide (an oxirane ring). acs.org For cyclooctene (B146475), epoxidation is a well-studied reaction. researchgate.netrsc.orgcsic.es The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond. Computational studies have explored the conformational space of cyclooctene to understand its high epoxidation selectivity. units.it The presence of the ketone in 3-cycloocten-1-one could influence the stereochemical outcome of the epoxidation.

Dihydroxylation: Dihydroxylation is the addition of two hydroxyl groups to the double bond of an alkene, forming a diol (glycol). libretexts.org This can be achieved through different methods, leading to either syn or anti addition.

Syn-dihydroxylation: This is commonly achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction with OsO₄ is a concerted process that forms a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. libretexts.org Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts with a co-oxidant. libretexts.orgwikipedia.org

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water.

An iron complex has been shown to be an active catalyst for the cis-dihydroxylation of various alkenes, including cyclooctene, using oxone as the oxidant. acs.org

Cyclopropanation of the Alkene

Cyclopropanation is the addition of a carbene or carbenoid to a double bond to form a cyclopropane (B1198618) ring. wikipedia.orgnih.gov

The Simmons-Smith reaction is a widely used method for cyclopropanation. wikipedia.orgorganic-chemistry.org It involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.org The reaction is stereospecific, meaning the configuration of the double bond is retained in the cyclopropane product. wikipedia.org The mechanism is concerted, with the methylene (B1212753) group delivered to both carbons of the alkene simultaneously. youtube.com Modifications to the Simmons-Smith reaction, such as using diethylzinc (B1219324) (Furukawa modification), can enhance reactivity, especially for less nucleophilic alkenes. unl.pt The reaction is generally subject to steric effects. wikipedia.org

Cycloaddition Reactions with 3-Cycloocten-1-one

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. wikipedia.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, leading to a net reduction in bond multiplicity. wikipedia.org 3-Cycloocten-1-one, with its α,β-unsaturated ketone functionality within an eight-membered ring, can participate in various cycloaddition reactions.

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a substituted alkene (dienophile) to create a substituted cyclohexene (B86901) derivative. wikipedia.org This reaction typically proceeds well when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. libretexts.org In the context of 3-cycloocten-1-one, its electron-deficient double bond, due to the adjacent carbonyl group, makes it a potential dienophile for reaction with electron-rich dienes. libretexts.org

The stereochemistry of the Diels-Alder reaction is highly specific. libretexts.org The reaction is stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. libretexts.org For cyclic dienes, the reaction often favors the formation of the endo product. masterorganicchemistry.com

A variation of this reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.org In this case, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org The IEDDA reaction has found significant application in bioorthogonal chemistry, particularly using strained alkenes like trans-cyclooctenes. frontiersin.orgresearchgate.net While 3-cycloocten-1-one itself is an electron-poor alkene, its derivatives, particularly the highly strained trans-cyclooctene (B1233481), can act as potent dienophiles in IEDDA reactions with electron-poor dienes like tetrazines. frontiersin.orgnih.gov These reactions are known for their rapid kinetics and biocompatibility. researchgate.net

Research has shown that trans-cyclooctenes can undergo [4+2] cycloadditions with dienes like 1,3-diphenylisobenzofuran. researchgate.net The reactivity of these strained alkenes is influenced by substitution on the ring. researchgate.net

Table 1: Examples of Diels-Alder and IEDDA Reactions

| Diene | Dienophile | Reaction Type | Product Type | Ref. |

|---|---|---|---|---|

| 1,3-Butadiene | 3-Buten-2-one | Normal-demand Diels-Alder | Substituted cyclohexene | libretexts.org |

| 1,2,4,5-Tetrazine | trans-Cyclooctene | Inverse-demand Diels-Alder | Dihydropyridazine derivative | frontiersin.org |

Beyond [4+2] cycloadditions, 3-cycloocten-1-one and its derivatives can participate in other cycloaddition pathways. [2+2] cycloadditions, often photochemically induced, involve the combination of two alkene units to form a cyclobutane (B1203170) ring. researchgate.net For α,β-unsaturated ketones like 2-cyclohexen-1-one (B156087) and 2-cyclohepten-1-one, photochemical [2+2] cycloaddition with ethylene (B1197577) can lead to the formation of cis- and trans-fused cycloadducts. researchgate.net

[3+2] cycloadditions involve a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile). core.ac.uk Nitrones, for instance, can undergo [3+2] cycloaddition with alkenes to form isoxazolidines. researchgate.net The mechanism of these reactions can be either concerted or stepwise, depending on the reactants and conditions. core.ac.uk Strain-promoted alkyne-nitrone cycloadditions (SPANC) have been developed using cyclooctyne (B158145) derivatives, which are related to 3-cycloocten-1-one. wikipedia.org These reactions are metal-free and exhibit fast kinetics, making them suitable for applications like live cell labeling. wikipedia.org

Table 2: Overview of [2+2] and [3+2] Cycloadditions

| Reaction Type | Reactant 1 | Reactant 2 | Key Feature | Product | Ref. |

|---|---|---|---|---|---|

| [2+2] Photocycloaddition | 2-Cyclohexen-1-one | Ethylene | Photochemical induction | Bicyclo[4.2.0]octan-2-one | researchgate.net |

| [3+2] Cycloaddition | Ketonitrone | (E)-3,3,3-trichloro-1-nitroprop-1-ene | 1,3-dipolar cycloaddition | Isoxazolidine | core.ac.uk |

A significant area of chemical reactivity related to the cyclooctene framework is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov This reaction involves the cycloaddition of a strained alkyne, such as cyclooctyne, with an azide (B81097) to form a triazole. wikipedia.org SPAAC is a cornerstone of bioorthogonal chemistry, allowing for the labeling of biomolecules in living systems without the need for a toxic copper catalyst. nih.govrsc.org

Cyclooctyne, the key reactant in SPAAC, can be synthesized from cyclooctene derivatives, which are structurally related to 3-cycloocten-1-one. researchgate.netunibo.it The high ring strain of cyclooctyne (approximately 18 kcal/mol) is the driving force for its high reactivity in cycloaddition reactions. unibo.itacs.org Various substituted cyclooctynes have been developed to tune the reaction kinetics and stability. nih.govrsc.org For example, difluorinated cyclooctynes (DIFO) exhibit enhanced reactivity due to the electron-withdrawing fluorine atoms and ring strain. wikipedia.org

The application of SPAAC is extensive, particularly in chemical biology for protein labeling and in polymer chemistry for creating complex polymeric structures. nih.govnih.gov

Table 3: Key Cyclooctyne Derivatives in SPAAC

| Cyclooctyne Derivative | Abbreviation | Key Feature | Application | Ref. |

|---|---|---|---|---|

| Dibenzocyclooctyne | DBCO | High reaction activity | Bioorthogonal chemistry | nih.gov |

| Monofluorinated cyclooctyne | MOFO | Fluorine atom at propargylic position | Bioorthogonal chemistry | rsc.org |

Rearrangements and Fragmentation Reactions of 3-Cycloocten-1-one

The photochemistry of α,β-unsaturated ketones is a rich field, with cyclic enones undergoing various rearrangements upon irradiation. sciensage.info One of the most well-known photorearrangements for cyclic enones, particularly 4,4-disubstituted cyclohexenones, is the lumiketone rearrangement. scribd.comsciensage.info This reaction typically proceeds from the triplet excited state and results in the formation of a bicyclo[3.1.0]hexanone structure. sciensage.infoscribd.com The reaction is often stereospecific. researchgate.net

While the lumiketone rearrangement is characteristic of six-membered rings, other photo-induced rearrangements can occur in different ring systems. For example, the irradiation of a bicyclooctenone derivative can lead to a rearranged product that serves as a synthon for complex natural products. scribd.com The specific photochemical pathway can be influenced by the solvent and the substitution pattern of the enone. sciensage.info

3-Cycloocten-1-one can undergo isomerization reactions catalyzed by acids or bases. These reactions typically involve the migration of the double bond. For instance, acid-catalyzed isomerization can facilitate the conversion of an exocyclic double bond to a more stable endocyclic position. rsc.org This type of isomerization is a key step in certain synthetic sequences for preparing substituted cyclopentadienes. rsc.orgirb.hr

Base-catalyzed isomerization can also occur, leading to a shift in the position of the double bond within the cyclooctene ring. The specific product formed will depend on the reaction conditions and the relative thermodynamic stability of the possible isomers.

Ring Expansion and Contraction Strategies for Medium-Sized Rings

The eight-membered ring of 3-cycloocten-1-one places it in the category of medium-sized rings, which are often challenging to synthesize due to unfavorable transannular interactions. whiterose.ac.uk Conversely, these rings can serve as valuable synthons for constructing other ring systems through ring expansion and contraction strategies. These transformations often proceed through Wagner-Meerwein-type rearrangements, which can lead to either ring expansion or contraction depending on the reaction conditions and the substrate. etsu.edu

Ring Expansion:

Ring expansion reactions provide a method for accessing larger cyclic frameworks from more readily available smaller rings. For 3-cycloocten-1-one, expansion strategies can be envisioned that add one or more atoms to the carbocyclic core. A common approach involves the generation of a carbocation adjacent to the ring, which can trigger the migration of an endocyclic bond. wikipedia.org For instance, the Tiffeneau–Demjanov rearrangement and other semipinacol rearrangements can facilitate such expansions. wikipedia.org While specific examples detailing the ring expansion of 3-cycloocten-1-one are not prevalent in the reviewed literature, general principles suggest that conversion of the ketone to a suitable precursor, such as a diazomethyl carbinol, could initiate a one-carbon expansion to a nine-membered ring system upon treatment with acid. wikipedia.orgscispace.comacs.org The formation of nine-membered carbocycles is of significant interest in the synthesis of natural products. nih.gov

Ring Contraction:

Ring contraction offers a pathway to smaller, often more strained, ring systems that can be difficult to access through direct cyclization. These reactions typically involve the formation of a carbocation, followed by the migration of an endocyclic bond, effectively shrinking the ring. wikipedia.org Hypervalent iodine reagents are known to promote the oxidative rearrangement of cycloalkenes and cycloalkanones, leading to ring contraction. mdpi.com For example, the reaction of cyclooctene derivatives with hypervalent iodine reagents can lead to the formation of seven-membered ring products. mdpi.com Thallium(III) salts, particularly thallium trinitrate (TTN), are also effective for promoting the ring contraction of cyclic olefins and ketones. etsu.edu The reaction of cyclooctene with TTN can result in ring-contracted products. etsu.edu

A general mechanism for these cation-driven contractions involves the departure of a leaving group and the subsequent migration of a ring bond to the resulting carbocationic center. wikipedia.org

| Transformation | Reagent Type | Potential Product |

| Ring Expansion | Diazomethane derivatives followed by acid | Nine-membered ring ketone |

| Ring Contraction | Hypervalent iodine reagents | Seven-membered ring aldehyde/acid |

| Ring Contraction | Thallium(III) salts | Seven-membered ring aldehyde/acid |

Transition Metal-Mediated Transformations of 3-Cycloocten-1-one

Transition metal catalysis provides a powerful toolkit for the selective functionalization of organic molecules like 3-cycloocten-1-one. mdpi.com These catalysts can activate the enone system, facilitating a wide range of transformations. mdpi.com

Catalytic Hydrogenation and Reduction Strategies

The selective reduction of the enone functionality in 3-cycloocten-1-one can yield either the corresponding saturated ketone, cyclooctanone, or the allylic alcohol, 3-cycloocten-1-ol. The choice of catalyst and reaction conditions is crucial for achieving the desired chemoselectivity.

Conjugate Reduction: Transition metal-catalyzed conjugate reduction (1,4-reduction) selectively hydrogenates the carbon-carbon double bond, leaving the carbonyl group intact. Various transition metal catalysts, including those based on iridium, are effective for the 1,4-reduction of α,β-unsaturated carbonyl compounds. researchgate.net For example, iridium complexes with specific ligands can catalyze the selective reduction of the C=C bond in enones, using formic acid as a hydride source in water. researchgate.net While not specifically detailing 3-cycloocten-1-one, these methods are generally applicable to cyclic enones. researchgate.net

Carbonyl Reduction: The selective reduction of the carbonyl group (1,2-reduction) to an alcohol can be achieved using various reducing agents. While traditional hydride reagents are common, transition metal-catalyzed transfer hydrogenation offers a milder alternative. Ruthenium-based catalysts, for instance, have been developed for the selective 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes, which can be adapted for ketones. researchgate.net

Asymmetric Hydrogenation: The asymmetric hydrogenation of cyclic enones is a powerful method for producing chiral molecules. researchgate.net Iridium complexes with chiral N,P-ligands have been shown to effectively catalyze the asymmetric hydrogenation of enimines, which are structurally related to enones, suggesting their potential applicability to 3-cycloocten-1-one for the synthesis of enantioenriched cyclooctanone or 3-cycloocten-1-ol. researchgate.net

| Reduction Type | Product | Catalyst System (Example) |

| Conjugate Reduction (1,4-Reduction) | Cyclooctanone | Iridium catalyst with formic acid |

| Carbonyl Reduction (1,2-Reduction) | 3-Cycloocten-1-ol | Ruthenium-catalyzed transfer hydrogenation |

| Asymmetric Hydrogenation | Chiral Cyclooctanone | Chiral Iridium-N,P complex |

Carbonylations and Cross-Coupling Reactions at the Octenone Core

The carbon-carbon double bond and the carbonyl group of 3-cycloocten-1-one offer multiple sites for transition metal-catalyzed carbon-carbon bond formation.

Carbonylation Reactions: While specific examples of carbonylation of 3-cycloocten-1-one are not extensively documented in the provided search results, transition metal-catalyzed carbonylations of alkenes are a well-established class of reactions. These reactions typically involve the addition of carbon monoxide and a nucleophile across the double bond, often mediated by palladium, cobalt, or rhodium catalysts.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgharvard.edu To apply this to 3-cycloocten-1-one, it would first need to be converted to an appropriate vinyl halide or vinyl triflate derivative. For instance, the corresponding vinyl bromide could be coupled with various potassium alkyltrifluoroborates in the presence of a palladium catalyst and a base to introduce a new substituent at the α- or β-position of the original enone. nih.gov

The general mechanism for Suzuki-Miyaura coupling involves three key steps: oxidative addition of the vinyl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

| Reaction Type | Required Precursor from 3-Cycloocten-1-one | Potential Product | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | 3-Bromo-3-cycloocten-1-one | 3-Alkyl-3-cycloocten-1-one | PdCl₂(dppf)·CH₂Cl₂ with Cs₂CO₃ |

Oxidation Catalysis with Transition Metal Complexes

The oxidation of 3-cycloocten-1-one can be directed to either the double bond or the allylic positions, depending on the catalyst and oxidant used.

Transition metal complexes of iron, manganese, and copper are known to catalyze the oxidation of alkenes. researchgate.netrsc.org For instance, first-row transition metal phthalocyanine (B1677752) complexes can catalyze the oxidation of cycloalkenes. ijcce.ac.irijcce.ac.ir In the case of cyclohexene, these catalysts can produce the corresponding epoxide, allylic alcohol, and enone. ijcce.ac.irijcce.ac.ir Applying this to 3-cycloocten-1-one, one could expect the formation of the corresponding epoxide, as well as further oxidation products.

Manganese complexes, in particular, have shown high activity for the epoxidation of cyclooctene when activated by an oxidant like tert-butyl hydroperoxide (TBHP) or iodosylbenzene. researchgate.netrsc.org The addition of a Lewis acid co-catalyst can significantly enhance the catalytic activity. rsc.org The active species in these reactions is often a high-valent metal-oxo intermediate. rsc.orgmdpi.com

Dirhodium(II) caprolactamate is another effective catalyst for the allylic oxidation of enones using TBHP as the terminal oxidant, which would introduce a hydroxyl group at one of the allylic positions of 3-cycloocten-1-one. organic-chemistry.org

| Oxidation Type | Product | Catalyst System (Example) |

| Epoxidation | 3,4-Epoxycyclooctanone | Mn(II) complex with TBHP |

| Allylic Oxidation | Hydroxylated 3-cycloocten-1-one | Dirhodium(II) caprolactamate with TBHP |

Oxidative and Reductive Transformations of 3-Cycloocten-1-one

Beyond transition metal-mediated processes, other classical oxidative and reductive methods are highly relevant to the reactivity of 3-cycloocten-1-one.

Baeyer-Villiger Oxidation and Related Processes

The Baeyer-Villiger oxidation is a powerful reaction that converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.com

For an unsymmetrical ketone like 3-cycloocten-1-one, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom migrates preferentially. In the case of 3-cycloocten-1-one, the oxygen atom would be expected to insert between the carbonyl carbon and the more substituted C2 carbon, leading to the formation of a nine-membered unsaturated lactone.

The reaction proceeds through the formation of a Criegee intermediate, and the migration step is the rate-determining step. wikipedia.org The stereochemistry at the migrating center is retained throughout the process. thermofisher.com

The Baeyer-Villiger oxidation is a cornerstone of synthetic organic chemistry and has been applied in the total synthesis of numerous complex natural products. nih.gov Asymmetric versions of the Baeyer-Villiger oxidation, using chiral catalysts or enzymes (Baeyer-Villiger monooxygenases), can produce chiral lactones with high enantioselectivity. wikipedia.orgrsc.orgresearchgate.net

| Reagent | Expected Major Product | Key Features |

| m-CPBA | Nine-membered unsaturated lactone | Predictable regioselectivity based on migratory aptitude. |

| H₂O₂ / Lewis Acid | Nine-membered unsaturated lactone | Can be a "greener" alternative to peroxyacids. |

| Chiral Catalyst / H₂O₂ | Chiral nine-membered unsaturated lactone | Enables enantioselective synthesis. |

Selective Reductions of the Ketone and Alkene Functionalities

The bifunctional nature of 3-cycloocten-1-one, containing both a ketone (C=O) and an alkene (C=C) group, presents a significant challenge and opportunity in synthetic chemistry: the selective reduction of one functional group while leaving the other intact. The outcome of the reduction is highly dependent on the choice of reducing agent, catalyst, and reaction conditions. Research into the selective reduction of such α,β-unsaturated ketones has delineated several reliable methods for achieving high chemoselectivity.

Reduction of the Ketone (1,2-Reduction)

The conversion of the carbonyl group in 3-cycloocten-1-one to a hydroxyl group, yielding 3-cycloocten-1-ol, is known as 1,2-reduction. This transformation is typically achieved using hydride-based reducing agents. However, standard reagents like sodium borohydride (B1222165) (NaBH₄) can sometimes lead to mixtures of 1,2- and 1,4-addition (conjugate reduction) products.

A highly effective and widely adopted method for promoting selective 1,2-reduction is the Luche reduction. scribd.commasterorganicchemistry.com This method utilizes a combination of sodium borohydride and a lanthanoid salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol. scribd.commasterorganicchemistry.com The Ce³⁺ ion is believed to coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Simultaneously, it coordinates with the solvent (methanol) to form alkoxyborohydrides, which are bulkier and softer nucleophiles less prone to 1,4-addition. scribd.com This results in a strong preference for attack at the carbonyl carbon. While direct studies on 3-cycloocten-1-one are not extensively detailed, the Luche reduction is a general and powerful tool for the 1,2-reduction of α,β-unsaturated ketones, converting them to their corresponding allylic alcohols in high yields. masterorganicchemistry.com For instance, this method converts 2-cyclopentenone to 2-cyclopentenol with 97% selectivity. scribd.com

Reduction of the Alkene (Conjugate Reduction)

Selective reduction of the carbon-carbon double bond in 3-cycloocten-1-one to produce the saturated ketone, cyclooctanone, is achieved through catalytic hydrogenation. libretexts.orglibretexts.org This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.org The choice of catalyst is crucial for achieving chemoselectivity, as many catalysts can also reduce the ketone group, especially under harsh conditions.

Palladium on carbon (Pd/C) is a frequently used catalyst that demonstrates high selectivity for the hydrogenation of alkenes in the presence of ketones. nih.gov The reaction is typically performed under a hydrogen atmosphere in a suitable solvent. The mechanism involves the adsorption of both the hydrogen and the alkene onto the surface of the palladium catalyst, facilitating the syn-addition of hydrogen atoms to the double bond. libretexts.org

Electrochemical hydrogenation offers a modern alternative, where a Pd/C cathode can be used to selectively reduce the C=C bond of enones. nih.gov This method avoids the need for high-pressure hydrogen gas and can offer high chemoselectivity under mild conditions. nih.gov

Reduction of Both Functionalities

To reduce both the alkene and the ketone functionalities, converting 3-cycloocten-1-one into cyclooctanol (B1193912), more powerful reducing agents or different catalytic systems are required. Catalytic hydrogenation using catalysts like iridium on carbon (Ir/C) under an electrochemical setup can produce saturated alcohols from enones with high selectivity. nih.gov Alternatively, a two-step approach can be employed, where the alkene is first reduced to cyclooctanone, which is then subsequently reduced to cyclooctanol using a standard ketone reducing agent like NaBH₄.

The table below summarizes various selective reduction methodologies applicable to α,β-unsaturated ketones like 3-cycloocten-1-one, based on established research findings.

Table 1: Summary of Selective Reduction Methods for α,β-Unsaturated Ketones

| Target Functionality | Product from 3-Cycloocten-1-one | Method | Reagents/Catalyst | Typical Conditions | Selectivity |

|---|---|---|---|---|---|

| Ketone (C=O) | 3-Cycloocten-1-ol | Luche Reduction | NaBH₄, CeCl₃·6H₂O | Methanol, Room Temp | High for 1,2-reduction scribd.commasterorganicchemistry.com |

| Alkene (C=C) | Cyclooctanone | Catalytic Hydrogenation | H₂, Pd/C | Varies (e.g., H₂ atmosphere, solvent) | High for C=C reduction libretexts.orgnih.gov |

| Alkene (C=C) | Cyclooctanone | Electrochemical Hydrogenation | Pd/C cathode | Dichloromethane, Room Temp | High for C=C reduction nih.gov |

This table is generated based on general principles and specific examples from the cited literature for α,β-unsaturated ketones. The outcomes are predicted for 3-Cycloocten-1-one.

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Cycloocten 1 One and Its Derivatives

Elucidation of Complex Stereochemistry via Advanced NMR Techniques (e.g., NOESY, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of organic molecules. numberanalytics.com For complex structures like derivatives of 3-cycloocten-1-one, one-dimensional NMR spectra are often insufficient. Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the stereochemistry. ipb.ptnumberanalytics.com

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.comlibretexts.org In a 3-cycloocten-1-one derivative, COSY spectra would reveal correlations between adjacent protons in the eight-membered ring, helping to trace the connectivity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. numberanalytics.com This experiment is invaluable for assigning the carbon signal corresponding to each proton in the molecule, providing a direct link between the ¹H and ¹³C spectra. numberanalytics.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a through-space correlation technique that provides information about the spatial proximity of nuclei, regardless of whether they are directly bonded. libretexts.orgnumberanalytics.com This is particularly powerful for determining stereochemistry. For instance, in a substituted 3-cycloocten-1-one, NOESY can reveal which substituents are on the same face of the ring by showing cross-peaks between their protons. researchgate.netresearchgate.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two nuclei, making it highly sensitive to internuclear distances. In cases where signals are heavily overlapped near the diagonal, a related technique, HSQC-NOESY, can be employed to resolve these correlations. jeol.com

Heteronuclear Multiple Bond Correlation (HMBC) provides correlations between protons and carbons that are separated by two or three bonds. numberanalytics.comnumberanalytics.com This long-range correlation is essential for piecing together the molecular framework, especially in complex derivatives where direct one-bond correlations are not sufficient to establish the complete structure.

By combining the information from these advanced NMR experiments, a detailed 3D model of 3-cycloocten-1-one derivatives can be constructed, defining both the connectivity and the relative stereochemistry of all stereocenters. ipb.ptresearchgate.net

Table 1: Application of Advanced NMR Techniques to 3-Cycloocten-1-one Derivatives

| NMR Technique | Information Provided | Application to 3-Cycloocten-1-one Derivatives |

| COSY | ¹H-¹H correlations through bonds (typically 2-3 bonds). libretexts.org | Establishes proton connectivity within the cyclooctene (B146475) ring and any side chains. |

| HSQC | ¹H-¹³C one-bond correlations. numberanalytics.com | Assigns specific ¹³C signals to their directly attached protons. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds). numberanalytics.com | Connects molecular fragments and confirms the position of substituents and functional groups. |

| NOESY | ¹H-¹H correlations through space. libretexts.org | Determines the relative stereochemistry by identifying protons that are close in space. researchgate.net |

Mass Spectrometric Fragmentation Pathway Analysis of 3-Cycloocten-1-one Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. When coupled with techniques like Gas Chromatography (GC-MS), it becomes a highly sensitive tool for identifying and quantifying compounds. azom.com

The fragmentation of cyclic ketones like 3-cycloocten-1-one under electron ionization (EI) often proceeds through characteristic pathways. The initial molecular ion (M⁺·) can undergo various fragmentation reactions, including alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a suitable gamma-hydrogen is available.

For derivatives of 3-cycloocten-1-one, the fragmentation pathways will be influenced by the nature and position of the substituents. Silyl derivatives, such as trimethylsilyl (B98337) (TMS) ethers, are commonly used in GC/MS analysis to increase volatility and produce characteristic fragmentation patterns. researchgate.netnih.gov The analysis of these fragments helps to deduce the original structure of the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of ions, which in turn can be used to determine the elemental formula of the molecular ion and its fragments, greatly aiding in their identification.

Structural analysis often involves MS/MS experiments, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. lcms.cz This technique provides detailed information about the connectivity and structure of the precursor ion, allowing for the elucidation of complex fragmentation mechanisms. lcms.cz

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mt.com These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions like hydrogen bonding. spectroscopyonline.com

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The carbonyl (C=O) stretching frequency in ketones is particularly informative. For 3-cycloocten-1-one, an α,β-unsaturated ketone, the C=O stretching band is expected to appear at a lower frequency (around 1650-1700 cm⁻¹) compared to a saturated ketone due to conjugation with the C=C double bond. The position of this band is sensitive to the ring conformation and the presence of hydrogen bonding. nih.gov

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mt.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds, such as C=C and C-C bonds in the ring backbone. spectroscopyonline.com The combination of FT-IR and Raman provides a more complete vibrational characterization of the molecule. spectroscopyonline.com

Conformational Analysis: The eight-membered ring of 3-cycloocten-1-one can adopt several low-energy conformations. Vibrational spectroscopy can be used to study this conformational landscape. Different conformers will have slightly different vibrational frequencies, and by comparing experimental spectra with theoretical calculations for different possible conformations, the most stable conformer or the distribution of conformers in a sample can be determined.

Hydrogen Bonding Studies: The presence of a carbonyl group makes 3-cycloocten-1-one a potential hydrogen bond acceptor. In the presence of hydrogen bond donors, the C=O stretching frequency in the FT-IR spectrum will shift to a lower wavenumber. nih.govmdpi.com The magnitude of this shift can be correlated with the strength of the hydrogen bond. nih.gov Studies on similar systems have shown that the number of hydrogen bonds to a carbonyl group can be determined from the C=O stretching frequency. nih.gov For instance, a COOH group shows a C=O stretch at ~1759–1776 cm⁻¹ with no hydrogen bonds, ~1733–1749 cm⁻¹ with one, and 1703–1710 cm⁻¹ with two hydrogen bonds. nih.gov This makes vibrational spectroscopy a powerful tool for studying intermolecular interactions in derivatives of 3-cycloocten-1-one. researchgate.netmdpi.comrsc.org

Table 2: Characteristic Vibrational Frequencies for 3-Cycloocten-1-one and its Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| C=O | Stretch | 1650 - 1700 | Lowered by conjugation. Sensitive to conformation and H-bonding. mdpi.com |

| C=C | Stretch | 1600 - 1680 | Often stronger in Raman than in IR. |

| C-H (sp²) | Stretch | 3000 - 3100 | Associated with the vinyl protons. |

| C-H (sp³) | Stretch | 2850 - 3000 | Associated with the aliphatic ring protons. |

| O-H | Stretch | 3200 - 3600 | Present in hydroxylated derivatives; broadens with H-bonding. |

Chiral Separation Techniques for Enantiomers of 3-Cycloocten-1-one and its Derivatives (e.g., Chiral HPLC, GC-MS)

Substituted derivatives of 3-cycloocten-1-one can be chiral, existing as a pair of non-superimposable mirror images called enantiomers. wikipedia.org Since enantiomers have identical physical properties in a non-chiral environment, their separation, known as chiral resolution, requires a chiral environment. chiralpedia.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for separating enantiomers. chiralpedia.comcsfarmacie.cz This is typically achieved by using a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs are among the most versatile and effective for a wide range of chiral compounds. researchgate.net

Chiral Gas Chromatography (GC) is another powerful technique for enantioseparation, particularly for volatile compounds. azom.comgcms.cz Chiral GC columns often incorporate a chiral selector, such as a cyclodextrin (B1172386) derivative, into the stationary phase. azom.comuni-muenchen.de The enantiomers form transient diastereomeric complexes with the chiral selector, which have different stabilities and thus different retention times. azom.com Coupling GC with a mass spectrometer (GC-MS) allows for both the separation and the unambiguous identification of the enantiomers. azom.comuni-muenchen.de This combination is highly sensitive and can be used to determine the enantiomeric ratio in a sample. azom.comnih.gov

The choice between chiral HPLC and chiral GC depends on the volatility and thermal stability of the 3-cycloocten-1-one derivative. For less volatile or thermally labile compounds, chiral HPLC is generally preferred. nih.gov

In-situ Monitoring of Reactions Involving 3-Cycloocten-1-one using Spectroscopic Methods

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information. rsc.orgnih.gov This is in contrast to traditional methods that rely on analyzing aliquots taken from the reaction mixture at different times.

FT-IR and Raman Spectroscopy are well-suited for in-situ monitoring. researchgate.netacs.org By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked over time by monitoring the changes in their characteristic vibrational bands. rsc.org For example, in a reaction involving the carbonyl group of 3-cycloocten-1-one, such as a conjugate addition, the disappearance of the reactant's C=O and C=C stretching bands and the appearance of new bands corresponding to the product can be followed in real-time. This provides detailed kinetic profiles and can help to identify transient intermediates. researchgate.netrsc.org

NMR Spectroscopy can also be used for in-situ reaction monitoring. numberanalytics.com This technique can provide detailed structural information about all species present in the reaction mixture, including reactants, products, and any observable intermediates. By acquiring spectra at regular intervals, the progress of the reaction can be followed, and mechanistic pathways can be elucidated.

These in-situ techniques are invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process control in the synthesis and transformation of 3-Cycloocten-1-one and its derivatives.

Theoretical and Computational Investigations of 3 Cycloocten 1 One

Electronic Structure Calculations (e.g., DFT, Ab Initio) of 3-Cycloocten-1-one

Electronic structure calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. These quantum mechanical approaches solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of a molecule. For 3-cycloocten-1-one, such calculations are used to optimize its geometry, determine the energies of its conformers, and analyze the distribution of electrons, which dictates its chemical reactivity and physical properties.

DFT methods, such as B3LYP, have become a standard due to their favorable balance of computational cost and accuracy. They are routinely employed with various basis sets (e.g., 6-31G*, cc-pVDZ) to model the electronic structure of medium-sized organic molecules. Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer higher accuracy at a greater computational expense and are often used to benchmark DFT results for smaller, related systems.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in 3-cycloocten-1-one provide critical information about its behavior as an electrophile or nucleophile.